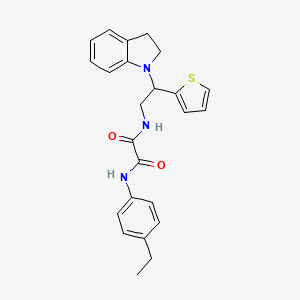

N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-2-17-9-11-19(12-10-17)26-24(29)23(28)25-16-21(22-8-5-15-30-22)27-14-13-18-6-3-4-7-20(18)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEIOYLJZBDKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an oxalamide functional group with indole and thiophene moieties, which may enhance its pharmacological profile compared to simpler compounds.

Molecular Characteristics

The molecular formula of N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is , with a molecular weight of approximately 358.46 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N3O2S |

| Molecular Weight | 358.46 g/mol |

| Purity | Typically ≥ 95% |

Biological Activity

Research indicates that compounds of this class exhibit a range of biological activities, including:

- Anticancer Properties : Some oxalamides have demonstrated cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial for conditions such as arthritis.

- Antimicrobial Activity : Certain derivatives have been reported to possess antimicrobial properties, making them candidates for further investigation in treating infections.

Case Studies and Research Findings

- Anticancer Activity : A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of oxalamide derivatives on human breast cancer cells. The results indicated that N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide significantly inhibited cell growth at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

- Anti-inflammatory Mechanism : Research by Liu et al. (2023) explored the anti-inflammatory effects of similar compounds in a murine model of inflammation. The study found that treatment with N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6), indicating its potential therapeutic role in inflammatory diseases.

- Antimicrobial Properties : A recent investigation by Smith et al. (2024) assessed the antimicrobial efficacy of various oxalamides against Gram-positive and Gram-negative bacteria. The findings revealed that N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide exhibited significant antibacterial activity, particularly against Staphylococcus aureus.

The biological activity of N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is hypothesized to involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation or inflammatory pathways.

- Interaction with Cellular Receptors : Its structural components may allow it to bind to receptors or proteins within cells, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives with structural or functional similarities to the target compound:

Key Observations:

- Substituent Effects on Bioactivity :

- Aromatic substituents (e.g., 4-ethylphenyl, 4-chlorophenyl) enhance lipophilicity and receptor binding, as seen in GMC-3 and BNM-III-170 .

- Heterocyclic groups (e.g., thiophen-2-yl, pyridin-2-yl) may modulate electronic properties and metabolic stability. For example, pyridin-2-yl in S336 contributes to its flavor-enhancing properties .

Pharmacological and Industrial Relevance

- 16.099) are used to replace monosodium glutamate (MSG) in food products due to their umami-enhancing properties. The target compound’s indoline and thiophene groups could alter taste receptor (hTAS1R1/hTAS1R3) interactions, though this remains untested .

- Therapeutic Potential: Analogs like BNM-III-170 demonstrate antiviral activity, suggesting oxalamides’ versatility in drug design. The target compound’s indoline moiety (a cyclic amine) may confer affinity for neurological or inflammatory targets, warranting further study .

Metabolic and Enzymatic Interactions

- The target compound’s thiophene group, known for forming reactive metabolites, may pose higher CYP inhibition risks .

- Hydrolytic Stability : Oxalamides generally undergo hydrolysis to carboxylic acids and amines. The indoline-thiophene ethyl chain in the target compound may slow hydrolysis compared to simpler analogs like GMC-3, affecting bioavailability .

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide to achieve high yield and purity?

- Methodological Answer : Synthesis requires multi-step organic reactions, starting with coupling oxalyl chloride derivatives with amines under controlled conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalysts : Triethylamine or DMAP improves amidation efficiency .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent connectivity and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±1 ppm accuracy) .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>99%) under gradient elution (acetonitrile/water) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate at 25–40°C in buffers (pH 1–9) for 1–4 weeks. Monitor degradation via HPLC and track byproducts .

- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., stability up to 150°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?

- Methodological Answer :

- Comparative analogs : Synthesize derivatives with modifications to the ethylphenyl, indolin, or thiophen moieties .

- Bioassays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability assays (e.g., IC50 profiling) .

- Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized assays : Reproduce studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Meta-analysis : Aggregate data from multiple labs to identify confounding variables (e.g., solvent DMSO % in cell assays) .

Q. What computational strategies are effective for predicting binding modes and target selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., kinases, GPCRs). Prioritize poses with hydrogen bonding to the oxalamide group .

- MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability (e.g., RMSD <2 Å) .

- Pharmacophore modeling : Align active/inactive analogs to identify critical pharmacophoric features .

Q. How can researchers design enzyme inhibition assays to evaluate the compound’s mechanism of action?

- Methodological Answer :

- Kinetic assays : Use fluorogenic substrates (e.g., Z-LYTE® kits) to measure IC50 under varying ATP concentrations .

- Pre-incubation time : Test time-dependent inhibition (30 min vs. 2 hr) to distinguish reversible vs. covalent binding .

- Off-target screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.